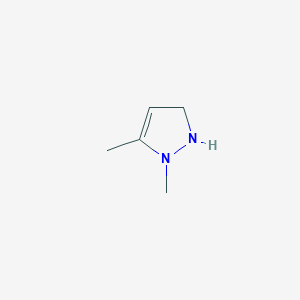
1,5-Dimethyl-2,3-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2,3-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and can be catalyzed by various metal catalysts, such as ruthenium or copper .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2,3-dihydro-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The nitrogen atoms in the pyrazole ring can participate in substitution reactions, leading to the formation of N-substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and various alkyl halides for substitution reactions . These reactions typically occur under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
1,5-Dimethyl-2,3-dihydro-1H-pyrazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2,3-dihydro-1H-pyrazole involves its interaction with various molecular targets. The nitrogen atoms in the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity . This compound can inhibit specific enzymes or receptors, leading to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-Dimethyl-2,3-dihydro-1H-pyrazole include:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
88076-16-8 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
2,3-dimethyl-1,5-dihydropyrazole |
InChI |
InChI=1S/C5H10N2/c1-5-3-4-6-7(5)2/h3,6H,4H2,1-2H3 |
InChI Key |
BXKMTBRZTXIJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCNN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


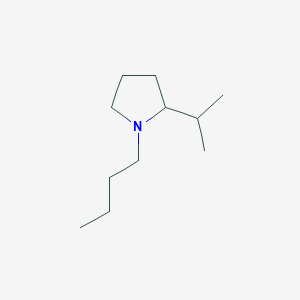
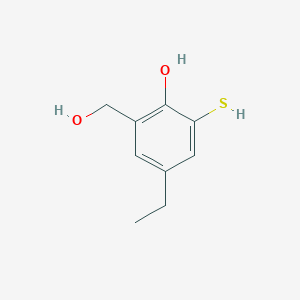
![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
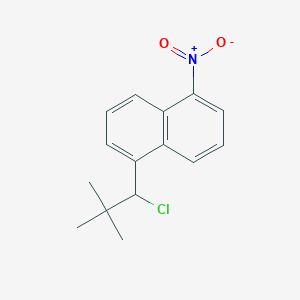
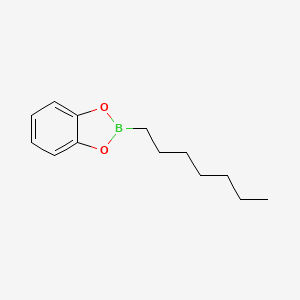
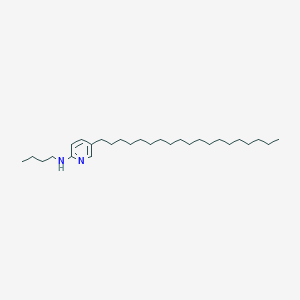
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)
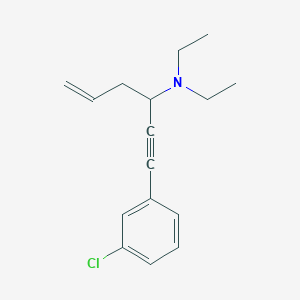
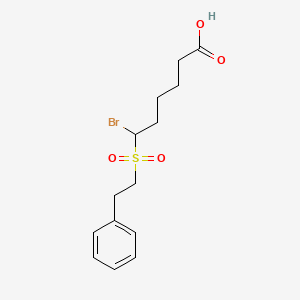
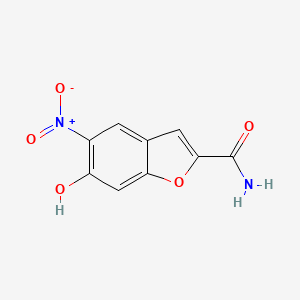
![5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14381224.png)
